molecular formula C16H28N4O2 B2736007 N-(1-cyanocyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-methylacetamide CAS No. 1333557-27-9

N-(1-cyanocyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-methylacetamide

Cat. No.: B2736007
CAS No.: 1333557-27-9
M. Wt: 308.426
InChI Key: YKJIXJIVBLUVGI-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-methylacetamide is a useful research compound. Its molecular formula is C16H28N4O2 and its molecular weight is 308.426. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Exploration

Research has focused on synthesizing novel derivatives of ketamine, including arylcyclohexylamine ketamine derivatives, by utilizing reactions such as the Mannich reaction. These derivatives exhibit properties similar to ketamine but are structurally distinct, suggesting potential for therapeutic applications beyond ketamine's known uses. Notably, the synthesis processes have led to the creation of compounds with varying solubility and melting points, indicating distinct physical properties that could be leveraged for different clinical or research applications (Masaud et al., 2022).

Antimicrobial Activity

Some derivatives have been tested for their antibacterial and antifungal activities. For instance, cyclohexanone hydrochloride derivatives were synthesized and demonstrated moderate activity against Gram-positive and Gram-negative bacteria, as well as fungi. This suggests potential for these compounds to be developed into antimicrobial agents, pending further research to optimize their efficacy and safety profiles (Roshan, 2018).

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4O2/c1-18(16(14-17)5-3-2-4-6-16)15(22)13-20-9-7-19(8-10-20)11-12-21/h21H,2-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJIXJIVBLUVGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CN1CCN(CC1)CCO)C2(CCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.